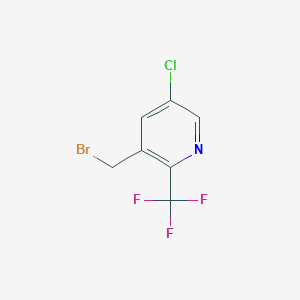

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4BrClF3N |

|---|---|

Molecular Weight |

274.46 g/mol |

IUPAC Name |

3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4BrClF3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2 |

InChI Key |

SQWUIMPSWGJBLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CBr)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridine Derivatives

One common approach is the bromination of 5-chloro-2-(trifluoromethyl)pyridine derivatives bearing a methyl or chloromethyl group at the 3-position. The bromination is typically carried out using bromomethyl reagents or bromine sources under controlled conditions with catalysts to facilitate selective substitution.

- Reaction Conditions: The bromination is performed in solvents such as dichloromethane or ethanol, often under reflux.

- Catalysts: Lewis acids or nucleophilic catalysts like triethylamine or 4-dimethylaminopyridine may be used to activate the substrate.

- Temperature: Reactions are generally conducted between ambient temperature and reflux temperatures (20–80 °C).

- Purification: The product is isolated by filtration, washing, and vacuum drying, followed by distillation or crystallization to achieve high purity.

Stepwise Synthesis via Intermediate Pyridine Derivatives

A multi-step synthesis route involves:

Preparation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as an intermediate by reacting 3-chloro-2-substituted-5-(trifluoromethyl)pyridine with activating agents (e.g., triethylamine, 4-dimethylaminopyridine) in solvents such as methanol, ethanol, acetone, or dichloromethane under reflux for 4–6 hours. The reaction mixture is cooled, filtered, and the filter cake vacuum dried to obtain an organic salt intermediate.

Cyanation Step: The organic salt is reacted with cyanide sources (e.g., lithium cyanide, hydrocyanic acid) in biphasic solvent systems (dichloromethane/water or dichloroethane/water) at temperatures ranging from 0 to 80 °C for 2–3 hours. After phase separation, acidification, and washing, the organic phase containing the nitrile intermediate is isolated.

Bromomethylation: The nitrile intermediate is then subjected to bromination at the methyl position to introduce the bromomethyl group, typically using bromine or bromomethyl reagents under controlled conditions.

Final Purification: The crude product is purified by vacuum distillation at 60–120 °C under reduced pressure (2 mmHg) to yield 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine with yields reported between 85–89%.

Industrial Scale Considerations

Industrial synthesis emphasizes:

- Use of low-toxicity solvents such as dichloromethane or dichloroethane to reduce environmental impact.

- Recycling of solvents to lower production costs.

- Catalysts like antimony trichloride for on-ring chlorination steps to improve reaction efficiency.

- Controlled addition of reagents and temperature management to optimize yield and minimize by-products.

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Activation & Salt Formation | 3-chloro-2-R-5-trifluoromethylpyridine + triethylamine or DMAP | Methanol, ethanol, acetone, dichloromethane | Reflux (60–80) | 4–6 | N/A | Formation of organic salt intermediate |

| Cyanation | Organic salt + lithium cyanide or hydrocyanic acid | Dichloromethane/water, dichloroethane/water | 0–80 | 2–3 | N/A | Biphasic reaction, phase separation |

| Bromomethylation | Bromine or bromomethyl reagent | Dichloromethane, ethanol | Reflux or controlled | Variable | N/A | Selective bromination at methyl group |

| Purification & Distillation | Vacuum distillation | N/A | 60–120 (vacuum) | N/A | 85–89 | Final product isolation |

- The use of nucleophilic tertiary amines such as triethylamine and 4-dimethylaminopyridine as activators enhances the formation of organic salt intermediates, improving reaction efficiency.

- Avoidance of highly toxic nitrile solvents (e.g., acetonitrile) in favor of dichloromethane or dichloroethane reduces environmental hazards and facilitates solvent recycling.

- Reaction times and temperatures are optimized to balance conversion rates and minimize side reactions.

- Vacuum distillation under reduced pressure is critical for isolating the product with high purity and yield.

- Catalytic on-ring chlorination using antimony trichloride improves chlorination efficiency in related pyridine derivatives, which can be adapted for precursor synthesis.

The preparation of this compound involves a multi-step synthetic route starting from substituted pyridine derivatives, employing activation, cyanation, and bromomethylation steps under carefully controlled conditions. The use of nucleophilic activators, environmentally considerate solvents, and optimized reaction parameters leads to high yields and purity suitable for industrial applications. Continuous improvements in catalyst use and solvent management contribute to cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 5-chloro-2-(trifluoromethyl)pyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.

Oxidation: Products include the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The major product is 5-chloro-2-(trifluoromethyl)pyridine.

Scientific Research Applications

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.47 g/mol

- CAS Registry Number : 1227502-50-2 (positional isomer)

- Key Features :

- Pyridine core substituted with bromomethyl (position 3), chlorine (position 5), and trifluoromethyl (position 2).

- Bromomethyl group : A reactive site for nucleophilic substitution or cross-coupling reactions.

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.

Comparison with Structurally Similar Pyridine Derivatives

Table 1: Structural and Physicochemical Comparison

Research Findings and Data Trends

- Synthetic Routes :

- Market Analysis :

- Pyridine derivatives with trifluoromethyl groups dominate 35% of the agrochemical intermediates market (2024) .

Biological Activity

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is a pyridine derivative that has attracted attention due to its potential biological activities. This compound features both halogen and trifluoromethyl substituents, which can significantly influence its chemical reactivity and biological interactions. This article delves into the synthesis, biological activities, and relevant case studies associated with this compound.

The molecular formula of this compound is with a molecular weight of 251.47 g/mol. Its structural characteristics contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 251.47 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=C(N=C1CBr)Cl)C(F)(F)F) |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including halogenation and alkylation processes. One common method includes:

- Starting Material : 5-chloro-2-(trifluoromethyl)pyridine.

- Reagents : Bromine or bromomethyl derivatives.

- Conditions : The reaction is usually conducted under controlled temperatures to ensure selectivity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that trifluoromethylpyridine amide derivatives showed promising antibacterial activity against various pathogens, including Xanthomonas oryzae and Ralstonia solanacearum .

In a comparative analysis, thioether-containing derivatives exhibited higher antibacterial activities than traditional agents like thiodiazole copper, suggesting that modifications in the pyridine structure can enhance efficacy against microbial strains.

Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. A study on related compounds indicated that certain pyridine analogs could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The presence of halogen groups in the structure may enhance the interaction with biological targets, leading to increased cytotoxicity against cancer cells.

Case Studies

- Antibacterial Efficacy : In a systematic evaluation of various pyridine derivatives, it was found that compounds with similar structures to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Insecticidal Activity : The insecticidal properties of trifluoromethylpyridines were assessed against Plutella xylostella, showing that certain derivatives could significantly reduce pest populations, thereby indicating potential applications in agricultural pest management .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within microbial or cancerous cells. The bromomethyl and trifluoromethyl groups may facilitate these interactions through non-covalent bonding or by altering the electronic properties of the molecule, enhancing its binding affinity to target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.